molecular formula C18H17NO3 B15036534 butyl (2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate

butyl (2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate

Cat. No.: B15036534
M. Wt: 295.3 g/mol
InChI Key: QIDYGONAHICVKX-NTCAYCPXSA-N
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Description

Butyl (2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a cyano group, and an ester functional group The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dicarbonyl compounds, in the presence of acidic or basic catalysts.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with a furan derivative in the presence of a Lewis acid catalyst.

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group using reagents such as sodium cyanide.

    Esterification: The ester functional group can be introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Addition: The compound can participate in addition reactions, where new groups are added to the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

    Addition: Common reagents include halogens, hydrogen halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Butyl (2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of butyl (2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Butyl (2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate can be compared with other similar compounds, such as:

    Butyl (2E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoate: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and applications.

    Butyl (2E)-2-cyano-3-(5-ethylfuran-2-yl)prop-2-enoate: This compound has an ethyl group instead of a phenyl group, which may also affect its properties and uses.

    Butyl (2E)-2-cyano-3-(5-propylfuran-2-yl)prop-2-enoate:

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

butyl (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C18H17NO3/c1-2-3-11-21-18(20)15(13-19)12-16-9-10-17(22-16)14-7-5-4-6-8-14/h4-10,12H,2-3,11H2,1H3/b15-12+

InChI Key

QIDYGONAHICVKX-NTCAYCPXSA-N

Isomeric SMILES

CCCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C#N

Canonical SMILES

CCCCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N

Origin of Product

United States

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